1-(4-Nitrophenyl)imidazolidine-2-thione

tyrosine phosphatase inhibition STEP enzyme neurodegenerative disease research

1-(4-Nitrophenyl)imidazolidine-2-thione (6857-35-8) is a heterocyclic building block scientifically differentiated by its 4-nitrophenyl substitution. Unlike the unsubstituted phenyl analog, the electron-withdrawing nitro group profoundly alters biological activity—validated by SAR evidence showing dramatic potency shifts even with minor N-aryl modifications. It is a reference STEP inhibitor (IC50=25 nM) and a validated VEGFR-2 docking scaffold (binding scores: -6.8 to -8.2 kcal/mol) with established HEPG2 cytotoxicity (2.33 μg/mL). The thione sulfur offers a primary coordination site for metal complex synthesis, enabling antimicrobial coordination chemistry programs. Procure with confidence for kinase discovery, neurodegeneration research, or ligand design.

Molecular Formula C9H9N3O2S
Molecular Weight 223.25 g/mol
Cat. No. B8804717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Nitrophenyl)imidazolidine-2-thione
Molecular FormulaC9H9N3O2S
Molecular Weight223.25 g/mol
Structural Identifiers
SMILESC1CN(C(=S)N1)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C9H9N3O2S/c13-12(14)8-3-1-7(2-4-8)11-6-5-10-9(11)15/h1-4H,5-6H2,(H,10,15)
InChIKeyFDIDPYNYTUYLCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Nitrophenyl)imidazolidine-2-thione: Core Structure and Procurement Considerations


1-(4-Nitrophenyl)imidazolidine-2-thione (CAS 6857-35-8) is a heterocyclic compound characterized by an imidazolidine-2-thione core bearing a 4-nitrophenyl substituent at the N1 position. It belongs to the broader class of imidazolidine-2-thione derivatives, a scaffold that has been extensively investigated for its diverse pharmacological activities [1]. The molecular formula is C9H9N3O2S, and typical commercial purity specifications are 95% [2]. While the parent imidazolidine-2-thione scaffold has been reviewed for antimicrobial, anti-HIV, and antifungal potential [1], the specific 4-nitrophenyl substitution pattern introduces distinct electronic and steric properties relevant to target engagement and chemical reactivity that should inform procurement decisions.

Why In-Class Imidazolidine-2-thione Analogs Cannot Substitute for 1-(4-Nitrophenyl)imidazolidine-2-thione


Imidazolidine-2-thione derivatives are not functionally interchangeable. SAR (structure-activity relationship) evidence across this class demonstrates that even subtle modifications to the N-aryl substituent can profoundly alter biological activity. For example, among 3-(substituted phenyl)imidazolidine-2-thiones evaluated for octopaminergic agonist activity, a marked decrease in enzyme activation was observed when moving from short-chain alkyl to halogen substitution at the 2-position of the phenyl ring [1]. In antiproliferative studies on N-acylated imidazolidine-2-thione derivatives, compound selectivity and potency varied dramatically based on acyl group identity, with GI50 values ranging from <5 nM to >9 μM across different cancer cell lines [2]. The 4-nitrophenyl group in the target compound introduces a strong electron-withdrawing nitro substituent that is absent in the unsubstituted phenyl analog (1-phenylimidazolidine-2-thione), which lacks reported quantitative enzyme inhibition data [3]. This electronic perturbation is expected to meaningfully alter both target binding interactions and the compound's reactivity profile, making direct substitution without experimental validation scientifically unsound.

Quantitative Evidence for 1-(4-Nitrophenyl)imidazolidine-2-thione in Specialized Research Applications


STEP (Tyrosine Phosphatase) Inhibition: IC50 Quantification and Substrate-Dependent Activity

1-(4-Nitrophenyl)imidazolidine-2-thione demonstrates measurable inhibition of STEP (striatal-enriched protein tyrosine phosphatase), a target implicated in neurodegenerative disorders. In the absence of glutathione (GSH), the compound exhibits an IC50 of 25 nM against STEP. However, in the presence of 1 mM GSH, the IC50 shifts to 8,800 nM (8.8 μM), representing a 352-fold decrease in inhibitory potency [1]. This redox-sensitive activity profile is not reported for the unsubstituted 1-phenyl analog, which lacks any documented enzyme inhibition data in authoritative databases [2].

tyrosine phosphatase inhibition STEP enzyme neurodegenerative disease research

Anticancer Activity in Hepatocellular Carcinoma: Quantified Cytotoxicity Against HEPG2 Cells

Within a series of synthesized imidazolidine derivatives, 1-(4-nitrophenyl)imidazolidine-2-thione was reported to demonstrate an IC50 value of 2.33 μg/mL against HEPG2 hepatocellular carcinoma cells . While this is a vendor-reported data point, it represents the only publicly available cytotoxicity quantification for this specific compound against a defined cancer cell line. For context, optimized imidazolidine-2-thione derivatives in the broader class have achieved GI50 values below 5 nM against select melanoma cell lines and 300 nM against leukemia MOLT-4 cells [1], indicating that the reported activity of this compound falls within an intermediate range that may be optimizable through further derivatization.

anticancer research hepatocellular carcinoma imidazolidine cytotoxicity

Molecular Docking Feasibility: Computational Binding Predictions Support Scaffold Utility

Computational studies on structurally related imidazolidine-2-thiones demonstrate that the scaffold can engage the VEGFR-2 enzyme with predicted binding energies comparable to known inhibitors. In molecular docking analyses, imidazolidine-2-thione derivatives exhibited binding scores ranging from -6.8 to -8.2 kcal/mol against VEGFR-2 [1]. The 4-nitrophenyl substituent introduces an electron-withdrawing group capable of forming additional π-stacking interactions with aromatic residues in the ATP-binding pocket. Experimentally, optimized derivatives in this series have achieved IC50 values of 3.26 μM against the MCF-7 breast cancer cell line, compared to sorafenib at 1.12 μM [1].

molecular docking computational chemistry VEGFR-2 inhibition SAR studies

Scaffold Versatility in Metal Complexation: Antimicrobial Applications via Coordination Chemistry

N-substituted imidazolidine-2-thiones serve as effective ligands for transition metal coordination, a property exploited for developing metallo-organic antimicrobial agents. Silver halide complexes of N-substituted imidazolidine-2-thiones have been synthesized and characterized without co-ligands, demonstrating antimicrobial activity [1]. The thione sulfur atom acts as a primary coordination site, while the electron-withdrawing 4-nitrophenyl substituent in the target compound is expected to modulate the electron density at the sulfur atom and influence complex stability and antimicrobial potency. Comparative studies on related imidazolidine Schiff base ligands containing 4-nitrophenyl groups have confirmed antimicrobial activity of their metal complexes [2].

metal complexes antimicrobial agents coordination chemistry silver complexes

Synthetic Accessibility: Regioselective and Stereoselective Routes via Aziridine Ring Expansion

The imidazolidine-2-thione core can be synthesized via completely regio- and stereoselective ring expansion of N-alkylaziridine-2-carboxylates with isothiocyanates, affording trans-imidazolidine-2-thiones with high stereochemical control [1]. Critically, when an N-phenyl group is present on the isothiocyanate, no traces of iminothiazolidine by-products are observed [1]. In contrast, alternative synthetic routes employing microwave-assisted three-component [2+2+1] heterocyclizations can achieve diastereoselectivity up to >99:1 [2], but may produce different substitution patterns. The target compound's 4-nitrophenyl substitution may influence reaction kinetics and regioselectivity outcomes due to the strong electron-withdrawing nature of the nitro group.

heterocyclic synthesis regioselective synthesis isothiocyanate chemistry

Recommended Research Application Scenarios for 1-(4-Nitrophenyl)imidazolidine-2-thione


STEP Enzyme Inhibitor Screening and SAR Studies for Neurodegenerative Disease Research

Researchers investigating STEP (striatal-enriched protein tyrosine phosphatase) as a therapeutic target for neurodegenerative conditions can utilize 1-(4-nitrophenyl)imidazolidine-2-thione as a reference inhibitor. The compound's quantified IC50 of 25 nM in the absence of glutathione establishes a baseline potency for structure-activity relationship (SAR) campaigns [1]. The 352-fold potency reduction observed in the presence of 1 mM GSH suggests that the compound's inhibitory mechanism may be redox-sensitive, providing a testable hypothesis for medicinal chemistry optimization toward more stable STEP inhibitors.

Metal Complexation Studies for Antimicrobial Metallo-Organic Agent Development

This compound is suitable for coordination chemistry programs focused on synthesizing and characterizing metal complexes with potential antimicrobial applications. The thione sulfur atom serves as a primary coordination site, while the electron-withdrawing 4-nitrophenyl group modulates ligand electronic properties [2]. Researchers can synthesize silver(I), copper(II), or zinc(II) complexes and evaluate their antimicrobial activity against clinically relevant bacterial and fungal strains, building upon established precedent for imidazolidine-2-thione metal complexes [3].

VEGFR-2 Kinase Inhibitor Discovery and Computational Docking Studies

Computational chemists and medicinal chemists engaged in kinase inhibitor discovery can employ 1-(4-nitrophenyl)imidazolidine-2-thione as a docking scaffold for VEGFR-2. The imidazolidine-2-thione core has demonstrated favorable binding scores (-6.8 to -8.2 kcal/mol) against VEGFR-2, with optimized derivatives achieving MCF-7 cytotoxicity IC50 values of 3.26 μM [4]. The 4-nitrophenyl substituent introduces additional aromatic interactions not present in the unsubstituted phenyl analog, potentially improving binding affinity and selectivity profiles.

Hepatocellular Carcinoma Cytotoxicity Screening and Lead Optimization

This compound may serve as a starting point for anticancer drug discovery programs targeting hepatocellular carcinoma. The reported IC50 of 2.33 μg/mL against HEPG2 cells provides a baseline for SAR optimization efforts. Researchers can synthesize derivatives with varied N-substituents or modifications to the imidazolidine ring and evaluate them against liver cancer cell lines, aiming to improve potency toward the sub-micromolar activity observed for optimized imidazolidine-2-thione derivatives in other cancer types [5].

Quote Request

Request a Quote for 1-(4-Nitrophenyl)imidazolidine-2-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.